molecular formula C13H14O4 B12538420 4-(Hexa-1,5-diyn-1-yl)-2,3,4-trimethoxycyclobut-2-en-1-one CAS No. 141930-09-8

4-(Hexa-1,5-diyn-1-yl)-2,3,4-trimethoxycyclobut-2-en-1-one

Cat. No.: B12538420
CAS No.: 141930-09-8
M. Wt: 234.25 g/mol
InChI Key: YCJZCMPXWRTKKF-UHFFFAOYSA-N
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Description

4-(Hexa-1,5-diyn-1-yl)-2,3,4-trimethoxycyclobut-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a cyclobutene ring substituted with methoxy groups and a hexa-1,5-diyn-1-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexa-1,5-diyn-1-yl)-2,3,4-trimethoxycyclobut-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable precursor to form the cyclobutene ring, followed by the introduction of the methoxy groups and the hexa-1,5-diyn-1-yl chain. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general principles of organic synthesis apply. Industrial production would likely involve optimization of the synthetic route to maximize efficiency and minimize costs, including the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Hexa-1,5-diyn-1-yl)-2,3,4-trimethoxycyclobut-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The methoxy groups and the hexa-1,5-diyn-1-yl chain can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-(Hexa-1,5-diyn-1-yl)-2,3,4-trimethoxycyclobut-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Hexa-1,5-diyn-1-yl)-2,3,4-trimethoxycyclobut-2-en-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclobutene derivatives and compounds with hexa-1,5-diyn-1-yl chains. Examples include:

Uniqueness

What sets 4-(Hexa-1,5-diyn-1-yl)-2,3,4-trimethoxycyclobut-2-en-1-one apart is its combination of a cyclobutene ring with methoxy groups and a hexa-1,5-diyn-1-yl chain. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in scientific research and industry.

Properties

CAS No.

141930-09-8

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

4-hexa-1,5-diynyl-2,3,4-trimethoxycyclobut-2-en-1-one

InChI

InChI=1S/C13H14O4/c1-5-6-7-8-9-13(17-4)11(14)10(15-2)12(13)16-3/h1H,6-7H2,2-4H3

InChI Key

YCJZCMPXWRTKKF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(C1=O)(C#CCCC#C)OC)OC

Origin of Product

United States

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